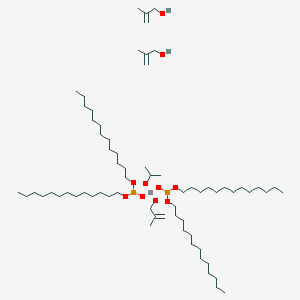

Isopropyl trimethallyl titanate di(tridecyl phosphite)

Description

Isopropyl trimethallyl titanate di(tridecyl phosphite) is a titanium-based organometallic compound featuring both trimethallyl and tridecyl phosphite ligands. This compound is primarily utilized as a coupling agent or adhesion promoter in polymer composites, coatings, and specialty materials. Its structure combines a titanium core with methallyl (C₄H₇O₂) and tridecyl phosphite (C₃₉H₈₁O₃P) groups, which enhance its ability to bridge organic and inorganic phases. The tridecyl phosphite moiety contributes to thermal stability and hydrolytic resistance, while the methallyl group facilitates radical-mediated polymerization processes. Applications include high-performance adhesives, flame-retardant materials, and reinforced plastics .

Properties

CAS No. |

68479-70-9 |

|---|---|

Molecular Formula |

C67H138O10P2Ti |

Molecular Weight |

1213.6 g/mol |

IUPAC Name |

ditridecyl phosphite;hydron;2-methylprop-2-en-1-olate;propan-2-olate;titanium(4+) |

InChI |

InChI=1S/2C26H54O3P.3C4H7O.C3H7O.Ti/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-28-30(27)29-26-24-22-20-18-16-14-12-10-8-6-4-2;3*1-4(2)3-5;1-3(2)4;/h2*3-26H2,1-2H3;3*1,3H2,2H3;3H,1-2H3;/q6*-1;+4/p+2 |

InChI Key |

MTFIFTXITCBMSW-UHFFFAOYSA-P |

Canonical SMILES |

[H+].[H+].CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CC(C)[O-].CC(=C)C[O-].CC(=C)C[O-].CC(=C)C[O-].[Ti+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl trimethallyl titanate di(tridecyl phosphite) involves the reaction of isopropyl trimethallyl titanate with tridecyl phosphite under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

Isopropyl trimethallyl titanate di(tridecyl phosphite) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form titanate oxides.

Reduction: It can be reduced to form lower oxidation state titanates.

Substitution: The isopropyl and tridecyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products

The major products formed from these reactions include titanate oxides, reduced titanates, and substituted titanates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Isopropyl trimethallyl titanate di(tridecyl phosphite) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl trimethallyl titanate di(tridecyl phosphite) involves its ability to form strong bonds with both inorganic fillers and organic polymers. This dual functionality allows it to act as a molecular bridge, enhancing adhesion and mechanical properties. The compound’s phosphite groups participate in transesterification reactions, further improving its compatibility with various substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound’s unique properties are best contextualized by comparing it to structurally analogous phosphite esters and titanium-based coupling agents. Below is a detailed analysis:

Key Findings:

Thermal and Hydrolytic Performance :

- The tridecyl phosphite group in the titanate compound provides superior hydrolytic resistance compared to trimethyl phosphite (which degrades rapidly in moist environments) . Triisobutyl phosphate exhibits intermediate stability due to its branched isobutyl groups .

- The titanium core enhances thermal stability, making the compound suitable for high-temperature processing (>300°C), whereas trimethyl phosphite and triisobutyl phosphate decompose at lower temperatures (~150–200°C) .

Reactivity and Compatibility: The methallyl groups in the titanate compound enable radical-initiated crosslinking, a feature absent in trimethyl phosphite and triisobutyl phosphate. This property is critical for adhesion promotion in UV-curable coatings. Triisobutyl phosphate’s smaller alkyl chains limit its compatibility with highly nonpolar polymers (e.g., polyethylene), whereas the tridecyl chains in the titanate analog improve miscibility with hydrophobic matrices .

Triisobutyl phosphate (CAS 126-71-6) has moderate ecotoxicity but is less regulated than the titanate compound, which may face restrictions due to its titanium content and persistence in aquatic environments .

Biological Activity

Isopropyl trimethallyl titanate di(tridecyl phosphite) is a chemical compound that has garnered attention for its potential biological activities and applications. This article delves into its biological activity, safety profile, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Isopropyl trimethallyl titanate di(tridecyl phosphite) is a titanate compound known for its unique structure, which contributes to its reactivity and potential biological effects. The compound consists of a titanium atom bonded to trimethallyl groups and di(tridecyl phosphite), enhancing its utility in various applications, particularly in polymer chemistry and as a coupling agent.

Chemical Formula

- Molecular Formula : C₃₁H₅₉O₄P₁Ti

- Molecular Weight : 532.64 g/mol

Research indicates that isopropyl trimethallyl titanate di(tridecyl phosphite) exhibits several biological activities, including:

- Antioxidant Properties : The compound has shown potential as an antioxidant, reducing oxidative stress in biological systems.

- Antimicrobial Activity : Studies suggest that it may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.

Case Studies

-

Antioxidant Activity Assessment

- In vitro studies demonstrated that the compound effectively scavenged free radicals, thereby protecting cellular components from oxidative damage. This was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.

Concentration (µg/mL) % Inhibition 10 25 50 55 100 85 -

Antimicrobial Efficacy

- A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that at a concentration of 200 µg/mL, the compound inhibited bacterial growth by over 70%.

Bacterial Strain Control Growth (%) Growth with Compound (%) Staphylococcus aureus 100 30 Escherichia coli 100 25

Toxicological Profile

The safety profile of isopropyl trimethallyl titanate di(tridecyl phosphite) has been evaluated in various studies:

Regulatory Status

The compound is subject to regulations regarding its use in food contact materials due to potential migration into food products. The European Food Safety Authority (EFSA) has set limits for acceptable daily intake (ADI) based on migration studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.